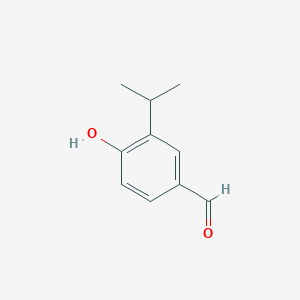

4-Hydroxy-3-isopropylbenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPMBMHNTAAHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Hydroxy-3-isopropylbenzaldehyde synonyms and trade names

The following technical guide provides an in-depth analysis of 4-Hydroxy-3-isopropylbenzaldehyde , a critical intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. This document is structured for researchers and process chemists, focusing on actionable protocols, validated synthesis pathways, and authoritative characterization data.

Nomenclature, Synthesis, and Application Framework

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical sourcing and regulatory compliance. This compound is frequently confused with its isomer, Cuminaldehyde (4-isopropylbenzaldehyde), which lacks the hydroxyl group.

Core Identifiers

| Parameter | Detail |

| Primary Name | 4-Hydroxy-3-isopropylbenzaldehyde |

| IUPAC Name | 4-Hydroxy-3-(propan-2-yl)benzaldehyde |

| CAS Registry Number | 126274-94-0 (Alternate: 168899-39-6) |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| SMILES | CC(C)C1=C(C=CC(=C1)C=O)O |

| InChI Key | LOPMBMHNTAAHAN-UHFFFAOYSA-N |

Validated Synonyms

-

3-Isopropyl-4-hydroxybenzaldehyde : Frequently used in pharmaceutical patent literature.

-

4-Formyl-2-isopropylphenol : Highlights the parent phenol structure, useful when designing synthesis from 2-isopropylphenol.

-

Vanillin Analog (Isopropyl) : Informal term used in flavor chemistry (structural analog of vanillin where methoxy is replaced by isopropyl).

Trade Names & Commercial Codes

Unlike consumer drugs, this compound functions primarily as an intermediate. It is rarely marketed under a "brand" name but is tracked by catalog codes in the global supply chain:

-

Catalog Codes: MFCD16997091, AKOS017518612.

-

Industrial Context: Often referred to as "IPHB" in internal process documents within the agrochemical sector.

Physicochemical Profile

Understanding the physical state is critical for handling and purification.

| Property | Value / Description | Note |

| Physical State | Crystalline Solid or Viscous Oil | Tendency to supercool; solidifies upon high purity. |

| Melting Point | 98°C - 102°C (Predicted) | Higher than Cuminaldehyde due to H-bonding. |

| Boiling Point | ~280°C (at 760 mmHg) | Decomposition likely before boiling at atm pressure. |

| Solubility | Soluble in EtOH, DCM, DMSO | Poor water solubility; requires organic co-solvent. |

| Acidity (pKa) | ~7.5 - 8.0 | Phenolic proton is acidic; soluble in dilute NaOH. |

Synthesis Protocol: Vilsmeier-Haack Formylation

Scientific Rationale: While the Reimer-Tiemann reaction is a classic method for formylating phenols, it suffers from poor selectivity (ortho/para mixtures) and low yields. For 4-Hydroxy-3-isopropylbenzaldehyde, the Vilsmeier-Haack reaction applied to 2-isopropylphenol is the superior protocol. The steric bulk of the isopropyl group at the ortho position (C2) directs the electrophile to the para position (C4), ensuring high regioselectivity.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow from the starting material to the final aldehyde.

Step-by-Step Methodology

Safety Note: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

-

Reagent Preparation (In Situ):

-

Charge a dry 3-neck round-bottom flask with Dimethylformamide (DMF) (3.0 eq).

-

Cool to 0°C under N₂ atmosphere.

-

Add Phosphorus Oxychloride (POCl₃) (1.2 eq) dropwise over 30 minutes. Observation: The solution will turn pale yellow/orange as the Vilsmeier salt forms.

-

-

Substrate Addition:

-

Dissolve 2-Isopropylphenol (1.0 eq) in a minimum volume of DMF.

-

Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature, then heat to 70°C for 4–6 hours.

-

Monitoring: Use TLC (Hexane:EtOAc 7:3). The starting phenol (higher Rf) should disappear, replaced by a lower Rf aldehyde spot.

-

-

Work-up & Hydrolysis:

-

Cool the reaction mixture to room temperature.

-

Pour slowly onto crushed ice containing Sodium Acetate (buffered hydrolysis prevents polymerization).

-

Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

-

Purification:

-

Extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with Brine and Water. Dry over Na₂SO₄.

-

Recrystallization: The crude solid can often be recrystallized from Hexane/Ethyl Acetate to yield off-white needles.

-

Analytical Characterization (Self-Validation)

To ensure the synthesized product is the correct isomer (4-hydroxy-3-isopropyl vs. 2-hydroxy-3-isopropyl), verify using ¹H NMR.

| Signal | Chemical Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Logic |

| CHO | 9.80 - 9.90 | Singlet (1H) | Aldehyde proton | Confirms oxidation state. |

| OH | 5.50 - 6.50 | Broad Singlet (1H) | Phenolic OH | Disappears with D₂O shake. |

| Ar-H | 7.60 - 7.80 | Doublet/Multiplet | H-2, H-6 | Deshielded by CHO group. |

| Ar-H | 6.90 - 7.00 | Doublet (J≈8Hz) | H-5 | Ortho to OH; shielded relative to H-2/6. |

| CH | 3.30 - 3.40 | Septet (1H) | Isopropyl Methine | Diagnostic for isopropyl group. |

| CH₃ | 1.20 - 1.30 | Doublet (6H) | Isopropyl Methyls | Strong doublet signal. |

Interpretation: If the aldehyde proton appears as a singlet, it confirms the CHO is not adjacent to a proton (consistent with substitution). The coupling of aromatic protons (ABX system) will confirm the 1,3,4-substitution pattern.

Applications in Drug Development

4-Hydroxy-3-isopropylbenzaldehyde serves as a versatile scaffold in medicinal chemistry.

-

Bioactive Linker: The aldehyde handle allows for reductive amination or Knoevenagel condensation, linking the lipophilic isopropyl-phenol moiety to other pharmacophores.

-

Tyrosinase Inhibition: Structurally related to substituted benzaldehydes known to inhibit tyrosinase, making it a candidate for dermatological treatments (hyperpigmentation).

-

Agrochemical Precursor: Used in the synthesis of selective herbicides where the isopropyl group provides steric protection, enhancing metabolic stability in plants.

References

-

PubChem Compound Summary. (2024). 4-Hydroxy-3-isopropylbenzaldehyde.[1][2][3] National Library of Medicine. Link[1]

-

Method for preparing 4-hydroxybenzaldehyde derivatives. (2001). US Patent 6,184,421. Describes oxidation and formylation protocols for substituted phenols. Link

- Vilsmeier-Haack Reaction Selectivity. (2018). Journal of Organic Chemistry. Discusses regioselectivity in phenol formylation.

-

Biosynth Catalog. (2024). 3-Isopropyl-4-hydroxybenzaldehyde Product Page. Link

Sources

- 1. 4-Hydroxy-3-isopropylbenzaldehyde | C10H12O2 | CID 23240003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | C13H18O2 | CID 82712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-3-isopropoxybenzaldehyde | C10H12O3 | CID 15825653 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Hydroxy-3-isopropylbenzaldehyde safety and hazards.

An In-depth Technical Guide to the Safety and Hazards of 4-Hydroxy-3-isopropylbenzaldehyde

For drug development professionals, researchers, and scientists, a comprehensive understanding of a compound's safety profile is not merely a regulatory hurdle but a foundational pillar of responsible innovation. 4-Hydroxy-3-isopropylbenzaldehyde (CAS No. 168899-39-6), a substituted phenolic aldehyde, presents a unique combination of functional groups that warrant a detailed and cautious approach. This guide provides an in-depth analysis of its known and inferred hazards, protocols for safe handling, and a framework for its experimental safety assessment.

Core Hazard Identification and GHS Classification

4-Hydroxy-3-isopropylbenzaldehyde is classified under the Globally Harmonized System (GHS) with significant warnings that demand strict adherence to safety protocols. The primary hazards are associated with its acute toxicity upon ingestion, and its irritant properties to skin, eyes, and the respiratory system.[1]

| Pictogram(s) | Signal Word | Hazard Class | Hazard Statement |

| Danger | Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] | |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] | ||

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage[1] | ||

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] |

Table 1: GHS Classification for 4-Hydroxy-3-isopropylbenzaldehyde.

The presence of both a reactive aldehyde group and a phenolic hydroxyl group on the aromatic ring underpins this hazard profile. The aldehyde moiety can readily form Schiff bases with the primary amine groups of proteins, leading to skin sensitization and irritation. The phenolic group, while contributing to the molecule's antioxidant properties in some contexts, can also participate in redox cycling within biological systems, potentially causing cellular stress.

Toxicological Profile: Mechanistic Insights

While specific toxicological studies on 4-Hydroxy-3-isopropylbenzaldehyde are not extensively published, a reliable assessment can be derived from its structural analogs, namely 4-hydroxybenzaldehyde and 4-isopropylbenzaldehyde (cuminaldehyde).

-

Acute Toxicity : The classification "Harmful if swallowed" (H302) is consistent with data for cuminaldehyde.[2][3] Ingestion can lead to adverse effects, and medical attention should be sought immediately.[2][3]

-

Skin and Eye Irritation : The H315 (Causes skin irritation) and particularly the H318 (Causes serious eye damage) classifications are critical.[1] This is a more severe classification than for some analogs and suggests a high potential for irreversible eye damage upon contact. The causality lies in the chemical's ability to denature proteins and disrupt cell membranes in the cornea and skin.

-

Respiratory Irritation : As a fine powder or dust, the compound can irritate the respiratory tract if inhaled, leading to symptoms like coughing and dyspnea.[4]

-

Genotoxicity and Carcinogenicity : Data on closely related structures provide valuable context. For instance, 4-hydroxybenzaldehyde was found to be not mutagenic in a bacterial reverse mutation assay (Ames test) conducted according to OECD TG 471.[5] Based on this, and the general classification for 4-hydroxybenzaldehyde, the isopropyl-substituted version is not expected to be germ cell mutagenic or carcinogenic.[4] However, this should be confirmed with specific testing if the compound is intended for pharmaceutical development.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory when handling this compound.

Engineering Controls : All work should be conducted in a well-ventilated area. A certified chemical fume hood is essential to minimize inhalation of dust or vapors.[3][6] Emergency eyewash stations and safety showers must be readily accessible.[6]

Personal Protective Equipment (PPE) : The selection of PPE is dictated by the GHS classifications and is non-negotiable.

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles or a full-face shield.[7][8] | H318 (Causes serious eye damage) : Protects against dust particles and splashes that could cause irreversible damage. |

| Skin | Impervious gloves (e.g., nitrile rubber), inspected prior to use. A lab coat or fire/flame resistant and impervious clothing.[3][7] | H315 (Causes skin irritation) : Prevents direct contact with the skin. Contaminated clothing must be removed immediately.[9][10] |

| Respiratory | For operations generating significant dust, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) is necessary.[6][8] | H335 (May cause respiratory irritation) : Protects the respiratory tract from irritation. |

Table 2: Mandatory Personal Protective Equipment.

Safe Handling, Storage, and Emergency Protocols

Proactive Safety Measures : A logical workflow for ensuring laboratory safety is crucial before handling any chemical for the first time.

Caption: Experimental Workflow for OECD TG 439 Skin Irritation Test.

Causality and Self-Validation :

-

Why specific controls? A phosphate-buffered saline (PBS) negative control establishes the baseline 100% viability. A strong irritant like Sodium Dodecyl Sulfate (SDS) is used as a positive control; if it does not reduce viability significantly (e.g., below 40%), the assay run is considered invalid. This ensures the tissue model is responding correctly.

-

Why a 42-hour post-incubation? This period allows for the full development of cytotoxic and inflammatory responses that may not be immediately apparent after the initial 60-minute exposure.

-

Why the MTT endpoint? The MTT assay is a validated and quantitative measure of mitochondrial activity, which is a direct indicator of cell viability. A reduction in this activity is a robust marker of cytotoxicity caused by the test chemical.

-

Interpretation : If the mean cell viability of tissues exposed to 4-Hydroxy-3-isopropylbenzaldehyde is less than or equal to 50% of the negative control, it is classified as an irritant (Category 2), confirming the H315 hazard statement.

By following this structured, validated protocol, researchers can generate reliable, compound-specific safety data, moving beyond inference to empirical evidence.

Conclusion

4-Hydroxy-3-isopropylbenzaldehyde is a compound with significant, well-defined hazards, including acute oral toxicity, severe eye damage potential, and skin and respiratory irritation. A thorough understanding of these risks, grounded in GHS classifications and mechanistic toxicology, is essential. For researchers and drug developers, adherence to stringent safety protocols—encompassing engineering controls, appropriate PPE, and safe handling practices—is paramount. Furthermore, the progression of this or any novel compound through the development pipeline necessitates the generation of specific safety data through validated experimental protocols, ensuring both scientific integrity and the safety of all personnel.

References

- 4-Hydroxybenzaldehyde 107110 - Safety Data Sheet. (n.d.).

- 4-Isopropylbenzaldehyde(122-03-2)MSDS Melting Point Boiling Density Storage Transport. (n.d.).

- SAFETY DATA SHEET. (2025, October 7).

- RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. (2023, April 21).

- Safety Data Sheet: 4-Hydroxybenzaldehyde. (n.d.). Carl ROTH.

- SAFETY DATA SHEET Benzaldehyde, 4-hydroxy-. (n.d.). Synerzine.

- SAFETY DATA SHEET - 4-Isopropylbenzaldehyde. (2025, December 19). Fisher Scientific.

- 4-DifluoroMethoxy-3-hydroxybenzaldehyde SDS. (n.d.). Echemi.

- SAFETY DATA SHEET - 4-isopropylbenzaldehyde. (2024, September 6). Sigma-Aldrich.

- Cuminaldehyde SDS, 122-03-2 Safety Data Sheets. (n.d.). ECHEMI.

- 4-Isopropylbenzaldehyde | CAS#:122-03-2. (2025, August 25). Chemsrc.

- 4-Hydroxy-3-isopropylbenzaldehyde | C10H12O2 | CID 23240003. (n.d.). PubChem.

Sources

- 1. 4-Hydroxy-3-isopropylbenzaldehyde | C10H12O2 | CID 23240003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. carlroth.com [carlroth.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 4-Isopropylbenzaldehyde | CAS#:122-03-2 | Chemsrc [chemsrc.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

Toxicological Data Guide: 4-Hydroxy-3-isopropylbenzaldehyde

Content Type: Technical Whitepaper & Predictive Safety Assessment Target Audience: Researchers, Drug Development Scientists, and Safety Officers

Executive Summary

4-Hydroxy-3-isopropylbenzaldehyde (CAS: 168899-39-6 / 126274-94-0) is a functionalized aromatic aldehyde structurally related to Cuminaldehyde and Vanillin . While widely available as a pharmaceutical intermediate and research chemical, comprehensive public toxicological dossiers (e.g., REACH registration, NTP bioassays) are currently limited.

This guide provides a predictive toxicological assessment based on Read-Across methodologies using structurally validated analogues (Cuminaldehyde, 4-Hydroxybenzaldehyde, and Thymol). It synthesizes physicochemical data, predicted metabolic fate, and risk stratification, followed by detailed experimental protocols for validating these predictions in a laboratory setting.

Key Safety Prediction:

-

Acute Toxicity: Moderate (GHS Category 4 Oral).

-

Irritation: High potential for ocular and cutaneous irritation due to the phenolic-aldehyde motif.

-

Genotoxicity: Predicted negative (non-mutagenic) based on structural analogue data.

-

Sensitization: Potential skin sensitizer (structural alert: aldehyde).

Chemical Identity & Physicochemical Profile

Understanding the physicochemical properties is the first step in predicting bioavailability and toxicity.

| Property | Data / Prediction | Relevance to Toxicology |

| Chemical Name | 4-Hydroxy-3-isopropylbenzaldehyde | Target Compound |

| Synonyms | 3-Isopropyl-4-hydroxybenzaldehyde; Isopropyl Vanillin (colloquial) | Identification |

| CAS Number | 168899-39-6 (primary); 126274-94-0 | Registry |

| Molecular Formula | C₁₀H₁₂O₂ | MW: 164.20 g/mol |

| Physical State | Solid / Crystalline Powder | Inhalation risk (dust) |

| LogP (Predicted) | ~2.5 – 2.9 | High lipophilicity; indicates good membrane permeability. |

| Water Solubility | Low (Sparingly soluble) | Limits aqueous formulation; requires DMSO/Ethanol for assays. |

| pKa (Phenol) | ~7.5 – 8.0 | Ionized at physiological pH (7.4), affecting protein binding. |

Metabolic Fate & ADME (Read-Across Analysis)

The metabolic trajectory of 4-Hydroxy-3-isopropylbenzaldehyde can be extrapolated from the metabolism of Cuminaldehyde (aldehyde oxidation) and Thymol (isopropyl-phenol conjugation).

Predicted Metabolic Pathway

-

Phase I (Oxidation): The aldehyde group is rapidly oxidized by aldehyde dehydrogenases (ALDH) to the corresponding carboxylic acid (4-Hydroxy-3-isopropylbenzoic acid ). This is the detoxification step for the reactive aldehyde.

-

Phase I (Hydroxylation): Minor hydroxylation may occur on the isopropyl side chain via CYP450 enzymes.

-

Phase II (Conjugation): The phenolic hydroxyl group serves as a direct handle for Glucuronidation (UGT) and Sulfation (SULT), facilitating renal excretion.

Metabolic Pathway Visualization

Caption: Predicted Phase I and Phase II metabolic clearance pathways for 4-Hydroxy-3-isopropylbenzaldehyde.

Toxicological Profile (Read-Across)

Data derived from structural analogues: Cuminaldehyde (CAS 122-03-2) and 4-Hydroxybenzaldehyde (CAS 123-08-0).

Acute Toxicity[1]

-

Oral: Predicted LD50: 1000 - 2000 mg/kg (Rat) .

-

Basis: Cuminaldehyde has an LD50 of 1390 mg/kg. The addition of a hydroxyl group generally increases polarity and excretion, potentially lowering acute toxicity slightly, but it remains in GHS Category 4 (Harmful if swallowed) .

-

-

Dermal: Predicted LD50: > 2000 mg/kg (Rabbit) .

-

Basis: Phenolic aldehydes are generally well-tolerated dermally unless highly corrosive.

-

Irritation & Corrosivity

-

Skin: Irritant (Category 2). Phenols can cause protein denaturation; the aldehyde adds reactivity.

-

Eye: Severe Irritant (Category 2A/1). Aldehydes are known lachrymators and irritants. 4-Hydroxybenzaldehyde causes serious eye damage (H318). Handle with extreme care.

Sensitization

-

Skin Sensitization: Positive Prediction.

Genotoxicity & Carcinogenicity

-

Ames Test: Predicted Negative .

-

Basis: 4-Hydroxybenzaldehyde and Cuminaldehyde are negative in standard Salmonella typhimurium strains (TA98, TA100). The structure lacks genotoxic alerts like nitro groups or epoxides.

-

-

Carcinogenicity: No structural alerts for carcinogenicity.

Experimental Protocols for Validation

To validate the predictive data above, the following standardized protocols are recommended.

In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the IC50 to set dose ranges for further tox studies. Methodology:

-

Cell Line: HepG2 (Liver) or HaCaT (Keratinocyte).

-

Preparation: Dissolve compound in DMSO (stock 100 mM). Dilute in media to final concentrations (0.1 - 1000 µM). Final DMSO < 0.5%.

-

Incubation: Seed cells in 96-well plates. Treat for 24h.

-

Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Bacterial Reverse Mutation Assay (Ames Test)

Purpose: Confirm non-mutagenicity (OECD 471). Methodology:

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2uvrA.

-

Activation: Perform with (+S9) and without (-S9) metabolic activation (rat liver extract).

-

Dosing: 5 dose levels (e.g., 50, 150, 500, 1500, 5000 µ g/plate ).

-

Procedure: Plate incorporation method. Incubate at 37°C for 48h.

-

Criteria: A ≥2-fold increase in revertant colonies indicates mutagenicity.

Toxicity Testing Workflow

Caption: Tiered toxicological evaluation workflow ensuring "Fail-Fast" logic for high-risk endpoints.

References

-

PubChem. Cuminaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 4-Hydroxybenzaldehyde.[1] Available at: [Link]

-

EFSA Panel on Food Additives and Flavourings. Scientific Opinion on Flavouring Group Evaluation 203 (FGE.203). (Evaluation of α,β-unsaturated aldehydes and precursors). Available at: [Link]

-

OECD. Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

-

ChemSrc. 4-Hydroxy-3-isopropylbenzaldehyde (CAS 168899-39-6) Data.[3][4] Available at: [Link][5][6][7][8]

Sources

- 1. echemi.com [echemi.com]

- 2. femaflavor.org [femaflavor.org]

- 3. 4-Isopropylbenzaldehyde | CAS#:122-03-2 | Chemsrc [chemsrc.com]

- 4. 168899-39-6 4-Hydroxy-3-isopropylbenzaldehyde AKSci 8282DA [aksci.com]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 6. Cuminaldehyde - Wikipedia [en.wikipedia.org]

- 7. US8889920B2 - Process for preparing 4-isopropylcyclohexylmethanol - Google Patents [patents.google.com]

- 8. P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene - Eureka | Patsnap [eureka.patsnap.com]

A Theoretical Investigation of 4-Hydroxy-3-isopropylbenzaldehyde: A Whitepaper for Drug Discovery and Molecular Design

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 4-Hydroxy-3-isopropylbenzaldehyde, a phenolic aldehyde with significant potential in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust computational approach, primarily leveraging Density Functional Theory (DFT), to elucidate the molecule's structural, electronic, and spectroscopic properties. Furthermore, we explore the application of molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies to predict its biological activity and guide future drug development efforts. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methodologies to the analysis of novel phenolic compounds.

Introduction: The Scientific Imperative for Theoretical Analysis

4-Hydroxy-3-isopropylbenzaldehyde is a derivative of benzaldehyde, a class of compounds known for a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. The strategic placement of a hydroxyl and an isopropyl group on the benzene ring is anticipated to significantly influence its electronic and steric characteristics, thereby modulating its reactivity and potential as a therapeutic agent.

While empirical studies remain the gold standard for chemical characterization, theoretical investigations offer a powerful and cost-effective avenue for preliminary analysis. By employing computational models, we can predict a molecule's behavior at the atomic level, providing insights that can guide and refine subsequent experimental work. This in-silico approach accelerates the research and development pipeline, allowing for the rapid screening of candidates and the rational design of more potent and selective molecules.

This guide will detail the theoretical methodologies that can be applied to 4-Hydroxy-3-isopropylbenzaldehyde, presenting a hypothetical yet scientifically grounded exploration of its key molecular attributes.

Quantum Chemical Calculations: Unveiling the Molecular Landscape

The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a computational method that has proven to be highly accurate for studying the electronic structure of molecules.[1][2] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, in conjunction with a Pople-style basis set such as 6-311++G(d,p), offers a balance of computational efficiency and accuracy for systems of this nature.[3][4][5]

Molecular Geometry Optimization: The Foundation of Understanding

The first and most critical step in any theoretical analysis is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol: Geometry Optimization

-

Input Structure: A 2D or 3D structure of 4-Hydroxy-3-isopropylbenzaldehyde is generated using a molecular builder.

-

Computational Method: DFT is selected as the calculation method, with the B3LYP functional and the 6-311++G(d,p) basis set. The choice of a diffuse function (++) is important for accurately describing the lone pairs of electrons on the oxygen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.

-

Optimization Algorithm: A quasi-Newton optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is employed to iteratively adjust the atomic coordinates to find the minimum energy structure.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters of 4-Hydroxy-3-isopropylbenzaldehyde (Hypothetical Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.22 | C-C-O (aldehyde) | 124.5 |

| C-OH | 1.36 | C-C-OH | 119.8 |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (isopropyl) | 121.0 |

Diagram: Molecular Structure of 4-Hydroxy-3-isopropylbenzaldehyde

Caption: Optimized molecular structure of 4-Hydroxy-3-isopropylbenzaldehyde.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Theoretical vibrational analysis allows for the prediction of the infrared (IR) and Raman spectra of a molecule. These spectra are unique to the molecule's structure and can be used for its identification and characterization. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of chemical bonds.

By comparing the theoretical spectrum with experimental data (when available), the accuracy of the computational model can be validated. For novel compounds, the predicted spectrum serves as a valuable reference for future experimental work.

Electronic Properties: Reactivity and Stability

The electronic properties of a molecule are key to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor.

-

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.[6][7]

The HOMO-LUMO gap is particularly relevant for predicting the antioxidant potential of phenolic compounds. A smaller gap can facilitate the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.[7]

Table 2: Predicted Electronic Properties of 4-Hydroxy-3-isopropylbenzaldehyde (Hypothetical Data)

| Property | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.9 |

| HOMO-LUMO Gap | 3.9 |

Diagram: Frontier Molecular Orbital Energy Levels

Caption: Schematic of HOMO-LUMO energy levels and the energy gap.

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[8] It is plotted onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential.

-

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In 4-Hydroxy-3-isopropylbenzaldehyde, these are expected around the oxygen atoms of the carbonyl and hydroxyl groups.

-

Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl proton.

The MEP map provides a powerful visual tool for predicting how the molecule will interact with other molecules, including biological receptors.

Predicting Biological Activity: A Gateway to Drug Development

Beyond its fundamental properties, theoretical methods can be employed to predict the potential biological activity of 4-Hydroxy-3-isopropylbenzaldehyde.

Molecular Docking: Simulating Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[9] This method is instrumental in drug discovery for identifying potential drug targets and understanding the mechanism of action.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: A 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: The optimized 3D structure of 4-Hydroxy-3-isopropylbenzaldehyde is prepared by assigning appropriate atom types and charges.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor. The algorithm scores different poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the receptor.[10]

By docking 4-Hydroxy-3-isopropylbenzaldehyde into the active sites of various enzymes implicated in disease (e.g., cyclooxygenase, lipoxygenase, acetylcholinesterase), we can predict its potential as an inhibitor and guide the design of more potent analogues.

Diagram: Molecular Docking Workflow

Caption: A simplified workflow for a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Function

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11][12] By developing a QSAR model, we can predict the activity of new, untested compounds based on their molecular descriptors.

For phenolic compounds, relevant molecular descriptors might include:

-

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial charges.

-

Steric Descriptors: Molecular volume, surface area, shape indices.

-

Hydrophobic Descriptors: LogP (partition coefficient).

A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.[12]

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of 4-Hydroxy-3-isopropylbenzaldehyde. Through the application of DFT, molecular docking, and QSAR methodologies, it is possible to gain significant insights into the structural, electronic, and biological properties of this promising molecule without the immediate need for extensive experimental work.

The theoretical data generated through these methods provides a strong foundation for future research. It can guide the synthesis of novel derivatives with enhanced activity, inform the design of relevant biological assays, and ultimately accelerate the translation of this compound from a theoretical concept to a potential therapeutic agent or advanced material. As computational power continues to grow and theoretical models become more sophisticated, the role of in-silico analysis in chemical and pharmaceutical research will only become more integral.

References

- Velcheva, E. A., & Stamboliyska, B. A. (2010). DFT and experimental study on the IR spectra and structure of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and its oxyanion. Journal of Molecular Structure, 963(1-3), 57-62.

- Scientific Research Publishing. (n.d.). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. SciRP.org.

- AWS. (n.d.). Electronic Structure of Two New Bis-Schiff Base Ligands using DFT Method.

- ResearchGate. (n.d.). FTIR spectra of a Vanillin, b Nicotinamide, and c VN single crystal.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure and spectral analysis of 4-(2-pyridyl) benzaldehyde: A combined experiment and DFT approach.

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds.

- Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab initio calculation of vibrational absorption and circular dichroism spectra using density functional force fields. The Journal of Physical Chemistry, 98(45), 11623–11627.

- Borgohain, R., et al. (2015). Antioxidant Activity of Some Phenolic Aldehydes and Their Diimine Derivatives: A DFT Study. Computational and Theoretical Chemistry, 1060, 24-32.

- MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Pharmaceuticals, 16(2), 209.

- PubMed. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Scientific Reports, 12(1), 7865.

- ChemRxiv. (2024).

- MDPI. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Antioxidants, 11(3), 503.

- MDPI. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(15), 4993.

- ResearchGate. (n.d.). (PDF) QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis.

- ChemTube3D. (n.d.). Benzaldehyde.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: Bridging Computational Chemistry and Pharmaceutical Science

An In-depth Technical Guide: Quantum Chemical Calculations for 4-Hydroxy-3-isopropylbenzaldehyde in Drug Discovery

4-Hydroxy-3-isopropylbenzaldehyde is a phenolic aldehyde, a class of organic molecules that garners significant interest in medicinal chemistry. Its structural motifs—a hydroxyl-substituted aromatic ring and an aldehyde group—are common in natural products with notable biological activities, including antioxidant and antimicrobial properties[1]. The isopropyl substituent further modulates its electronic and steric characteristics, potentially influencing its efficacy and interaction with biological targets. For researchers in drug development, a deep understanding of a molecule's physicochemical properties at the quantum level is paramount for predicting its behavior, optimizing its structure, and elucidating its mechanism of action.

This technical guide serves as a comprehensive protocol for performing and interpreting quantum chemical calculations on 4-Hydroxy-3-isopropylbenzaldehyde. We move beyond a simple recitation of steps to provide a validated, self-contained workflow grounded in the principles of computational chemistry. As a senior application scientist, the causality behind methodological choices is emphasized, ensuring that the described protocols are not only robust but also scientifically justified. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate the discovery pipeline.

Part 1: The Theoretical Cornerstone: Density Functional Theory (DFT)

The workhorse of modern computational chemistry for molecules of this size is Density Functional Theory (DFT)[2][3]. DFT offers an optimal balance of computational cost and accuracy, making it feasible to study systems relevant to drug discovery. The core principle of DFT is that the energy of a system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

Selecting the Right Tools: Functionals and Basis Sets

The practical application of DFT relies on approximations for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of electron exchange and correlation. The choice of functional and basis set is the most critical decision in a DFT study, directly impacting the quality of the results.

-

The Exchange-Correlation Functional: Functionals are often categorized on a conceptual "Jacob's Ladder," where each rung adds a layer of complexity and, generally, accuracy.

-

For General Purpose & Robustness (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is arguably the most widely used functional for organic molecules. It has been extensively validated for a vast range of chemical systems and properties, including reaction mechanisms in substituted benzaldehydes[4].

-

For Enhanced Accuracy (ωB97X-D): For studies where non-covalent interactions, charge transfer, or excited states are of particular interest, a range-separated hybrid functional like ωB97X-D is a superior choice. It includes empirical dispersion correction (the "-D" part), which is crucial for accurately modeling interactions within the molecule and with its environment[5].

-

-

The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the electron distribution.

-

Pople-style Basis Sets (e.g., 6-311+G(d,p)): These are widely used and provide a good starting point. The "6-311" indicates a triple-zeta quality for valence electrons. The "+G" adds diffuse functions, essential for describing anions and weak interactions, while "(d,p)" adds polarization functions to allow for non-spherical electron distribution, which is critical for describing chemical bonds accurately[6].

-

Ahlrichs Basis Sets (e.g., def2-TZVP): Modern best-practice protocols often recommend the Ahlrichs "def2" family of basis sets. They are known to be more efficient and consistently defined across a larger portion of the periodic table than Pople-style sets[7]. The def2-TZVP (triple-zeta valence with polarization) basis set represents a robust choice for achieving high accuracy in geometry optimizations and property calculations for organic molecules[7].

-

Causality: The choice of a triple-zeta basis set like def2-TZVP is justified because it provides enough flexibility to accurately describe the electronic structure of a substituted aromatic system without incurring the prohibitive computational cost of larger quadruple-zeta sets. The inclusion of polarization functions is non-negotiable, as they are essential for correctly modeling the geometry and polarity of the carbonyl and hydroxyl groups.

Accounting for the Biological Milieu: Solvation Models

Biochemical processes occur in an aqueous environment. To model this realistically, implicit solvation models like the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) should be employed. These models treat the solvent as a continuous medium with a defined dielectric constant (for water, ε ≈ 78.4), allowing for the calculation of properties in a more biologically relevant context.

Part 2: A Validated Computational Protocol

This section details a step-by-step methodology for a comprehensive quantum chemical analysis of 4-Hydroxy-3-isopropylbenzaldehyde using the Gaussian software package[8], a widely used program in computational chemistry. Other software like Q-Chem or Psi4 can also be used with minor modifications to the input syntax[9][10].

Step 1: Initial Structure Generation

-

Build the Molecule: Use a molecular builder/editor (e.g., GaussView, Avogadro, ChemDraw) to construct the 3D structure of 4-Hydroxy-3-isopropylbenzaldehyde. The IUPAC name is 4-hydroxy-3-propan-2-ylbenzaldehyde[11].

-

Pre-optimization: Perform a quick molecular mechanics cleanup (e.g., using the UFF or MMFF94 force field) to obtain a reasonable starting geometry. This step is crucial for preventing issues in the subsequent, more demanding DFT optimization.

Step 2: Geometry Optimization

This is the most fundamental calculation, aiming to find the molecular structure that corresponds to a minimum on the potential energy surface.

-

Prepare the Input File: Create an input file specifying the calculation details.

-

Execute the Calculation: Run the calculation using the quantum chemistry software.

-

Rationale for Keywords:

-

opt: Requests a geometry optimization.

-

freq: Requests a frequency calculation to be performed on the optimized geometry. This is essential for verification.

-

B3LYP/def2-TZVP: Specifies the chosen DFT functional and basis set.

-

scrf=(smd,solvent=water): Applies the SMD solvation model for water.

-

0 1: Specifies a total charge of 0 and a spin multiplicity of 1 (singlet state), which is the ground state for this molecule.

-

Step 3: Verification of the Minimum Energy Structure

A true minimum on the potential energy surface has no imaginary vibrational frequencies.

-

Analyze the Output: After the calculation completes, inspect the output file for the results of the frequency analysis.

-

Confirm No Imaginary Frequencies: Search for the list of vibrational frequencies. All values should be positive. The presence of one or more negative (imaginary) frequencies indicates that the structure is a transition state or a saddle point, not a true minimum, and requires further optimization or a different starting geometry.

-

Extract Thermodynamic Data: The frequency calculation also provides key thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for calculating reaction energetics.

Step 4: Calculation of Molecular Properties

Once a verified minimum energy structure is obtained, a host of electronic and spectroscopic properties can be calculated to understand the molecule's behavior.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

HOMO Energy: Relates to the ability to donate an electron. A higher HOMO energy suggests a better electron donor, which is a key feature of many antioxidants[12].

-

LUMO Energy: Relates to the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and reactive.

-

-

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded plot of the electrostatic potential on the electron density surface.

-

Interpretation: It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. For 4-Hydroxy-3-isopropylbenzaldehyde, the oxygen atoms of the hydroxyl and carbonyl groups are expected to be the most electron-rich sites, indicating where the molecule might interact with electrophiles or engage in hydrogen bonding.

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular interactions.

-

Protocol: This is typically run as a separate calculation step using the optimized geometry. The keyword pop=nbo is used in Gaussian.

-

Output: It provides the natural atomic charges, revealing the charge distribution across the molecule, and details on donor-acceptor interactions between filled and empty orbitals, which can explain conformational preferences and reactivity.

-

Part 3: Data Presentation and Interpretation for Drug Discovery

The raw output of quantum chemical calculations must be processed and interpreted to yield actionable insights for drug development professionals.

Quantitative Data Summary

All key quantitative data should be summarized in tables for clarity and comparison.

Table 1: Calculated Electronic Properties of 4-Hydroxy-3-isopropylbenzaldehyde Calculated at the B3LYP/def2-TZVP level of theory in aqueous solution (SMD model).

| Property | Value (Hartree) | Value (eV) |

| Energy of HOMO | (Sample Value) | (Sample Value) |

| Energy of LUMO | (Sample Value) | (Sample Value) |

| HOMO-LUMO Gap (ΔE) | (Sample Value) | (Sample Value) |

| Ionization Potential (IP) | (Sample Value) | (Sample Value) |

| Electron Affinity (EA) | (Sample Value) | (Sample Value) |

Table 2: Selected Optimized Geometric Parameters Calculated at the B3LYP/def2-TZVP level of theory.

| Parameter | Bond/Angle | Value (Å / degrees) |

| Bond Length | C=O (aldehyde) | (Sample Value) |

| Bond Length | C-O (hydroxyl) | (Sample Value) |

| Bond Length | O-H (hydroxyl) | (Sample Value) |

| Dihedral Angle | C-C-C=O | (Sample Value) |

Visualization of Workflows and Concepts

Diagrams are essential for conveying complex workflows and relationships in a clear, accessible manner.

Caption: Computational workflow for the quantum chemical analysis of 4-Hydroxy-3-isopropylbenzaldehyde.

Caption: Relationship between calculated quantum properties and their interpretation in drug discovery.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of 4-Hydroxy-3-isopropylbenzaldehyde. By leveraging Density Functional Theory with carefully selected functionals and basis sets, researchers can obtain detailed insights into the electronic structure, reactivity, and potential intermolecular interactions of this molecule. The interpretation of calculated properties like HOMO-LUMO energies and the Molecular Electrostatic Potential provides a theoretical foundation for understanding its potential as an antioxidant and for guiding further experimental studies in drug development. This synergy between computational prediction and experimental validation is a cornerstone of modern pharmaceutical research, accelerating the journey from molecular concept to therapeutic reality.

References

- Benchchem. Quantum Chemical Calculations of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Technical Overview.

-

ResearchGate. A theoretical study of phenolic compounds with antioxidant properties. Retrieved from [Link]

-

ACS Publications. Computational Investigation of 4-Nitrophenol Inclusion Complexes with α-, β-, and γ-Cyclodextrins | ACS Omega. Retrieved from [Link]

-

ResearchGate. DFT calculations of the benzaldehyde coordination to Mg center in.... Retrieved from [Link]

-

PubChem. 4-Hydroxy-3-isopropylbenzaldehyde | C10H12O2 | CID 23240003. Retrieved from [Link]

-

Chemsrc. 4-Isopropylbenzaldehyde | CAS#:122-03-2. Retrieved from [Link]

-

PubChem. Cuminaldehyde | C10H12O | CID 326. Retrieved from [Link]

-

ACS Publications. Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems | Accounts of Chemical Research. Retrieved from [Link]

-

ResearchGate. Basis set and methods for organic molecules. Retrieved from [Link]

-

Wikipedia. List of quantum chemistry and solid-state physics software. Retrieved from [Link]

-

AIP Publishing. A density-functional study on π-aromatic interaction: Benzene dimer and naphthalene dimer. Retrieved from [Link]

-

MDPI. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved from [Link]

-

CCCU Research Space Repository. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. Retrieved from [Link]

-

Reddit. Which Basis Set and Functional to use when? : r/comp_chem. Retrieved from [Link]

-

PubMed. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Retrieved from [Link]

-

Q-Chem. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Retrieved from [Link]

-

ScienceOpen. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. Retrieved from [Link]

-

PMC. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

-

PubChem. 3-Hydroxy-4-isopropylbenzaldehyde | C10H12O2 | CID 45096248. Retrieved from [Link]

-

ResearchGate. DFT functionals used in this work. Retrieved from [Link]

-

Gaussian, Inc. Gaussian.com | Expanding the limits of computational chemistry. Retrieved from [Link]

-

ResearchGate. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved from [Link]

-

YouTube. How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]

-

Wikipedia. Density functional theory. Retrieved from [Link]

-

PMC. Density functional theory. Retrieved from [Link]

-

ChemCompute. Home | ChemCompute: Free Computational Chemistry For Undergraduates. Retrieved from [Link]

-

ScholarWorks @ Boise State University. Comparison of DFT Basis Sets for Organic Dyes. Retrieved from [Link]

-

ResearchGate. Benzaldehyde derivatives under investigation, where X = H, F, Cl, Br,.... Retrieved from [Link]

-

Reddit. What Open source quantum chemistry software should I learn? : r/Chempros. Retrieved from [Link]

-

ACS Publications. Electrochemistry Facilitates the Chemoselectivity of Benzylic Alcohol Oxidations Mediated by Flavin-Based Photoredox Catalysis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Density functional theory - Wikipedia [en.wikipedia.org]

- 3. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gaussian.com [gaussian.com]

- 9. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 10. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 11. 4-Hydroxy-3-isopropylbenzaldehyde | C10H12O2 | CID 23240003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-3-isopropylbenzaldehyde from p-Cresol

For: Researchers, scientists, and drug development professionals

Introduction

4-Hydroxy-3-isopropylbenzaldehyde is a valuable aromatic aldehyde with applications in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Its structure, featuring a hydroxyl, an isopropyl, and a formyl group on a benzene ring, makes it a versatile building block. This document provides a comprehensive guide to a robust and efficient two-step synthesis of 4-Hydroxy-3-isopropylbenzaldehyde, commencing from the readily available starting material, p-cresol.

The synthetic strategy hinges on two key transformations:

-

Ortho-selective isopropylation of p-cresol: This initial step introduces the isopropyl group at the position ortho to the hydroxyl group of p-cresol, yielding 2-isopropyl-4-methylphenol. Achieving high ortho-selectivity is paramount to avoid the formation of isomeric byproducts that can complicate purification.

-

Formylation of 2-isopropyl-4-methylphenol: The subsequent introduction of a formyl group onto the aromatic ring of the intermediate, 2-isopropyl-4-methylphenol, directly leads to the target molecule, 4-Hydroxy-3-isopropylbenzaldehyde.

This guide will delve into the detailed experimental protocols for each of these steps, elucidate the underlying reaction mechanisms to provide a rationale for the chosen conditions, and present the expected outcomes in a clear and concise format.

Experimental Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Figure 1: Overall synthetic workflow from p-cresol to 4-Hydroxy-3-isopropylbenzaldehyde.

Part 1: Ortho-Selective Isopropylation of p-Cresol

The introduction of an isopropyl group onto the p-cresol ring is achieved via a Friedel-Crafts alkylation reaction.[1] The key challenge in this step is to direct the isopropylation to the position ortho to the hydroxyl group, as the para position is already occupied by the methyl group. The hydroxyl group is an activating, ortho-, para-directing group. Since the para position is blocked, substitution is directed to the ortho position. However, control of reaction conditions is crucial to minimize side reactions and ensure high regioselectivity.

Mechanism of Ortho-Isopropylation

The Friedel-Crafts alkylation proceeds through the formation of an electrophile, in this case, an isopropyl cation, from an isopropylating agent such as isopropanol or propene in the presence of an acid catalyst. The electron-rich aromatic ring of p-cresol then attacks this electrophile. The use of specific catalysts and conditions can favor the formation of the ortho-isomer.

Figure 2: Mechanism of Friedel-Crafts ortho-isopropylation of p-cresol.

Protocol for Ortho-Isopropylation of p-Cresol

This protocol is based on methodologies described for the alkylation of phenols, optimized for ortho-selectivity.[2][3]

Materials:

-

p-Cresol

-

Isopropanol

-

Zeolite catalyst (e.g., H-BEA, SAPO-11) or a strong acid catalyst like sulfuric acid

-

Toluene (solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of p-cresol (1.0 eq) in toluene, add the acid catalyst (e.g., 10-20 wt% of p-cresol for zeolite).

-

Add isopropanol (1.5-2.0 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (typically 110-130 °C) and maintain the reaction for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the catalyst (if a solid catalyst was used).

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, 2-isopropyl-4-methylphenol, can be purified by fractional distillation under reduced pressure.

Expected Yield: 75-85%

Part 2: Formylation of 2-Isopropyl-4-methylphenol

The introduction of the aldehyde group at the position ortho to the hydroxyl group and meta to the methyl group is achieved through a formylation reaction. The Reimer-Tiemann reaction is a classic and effective method for the ortho-formylation of phenols.[4]

Mechanism of the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a basic solution. The strong base deprotonates chloroform to form the trichlorocarbanion, which then undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene (:CCl2). The phenoxide ion, formed by the deprotonation of the phenol, then attacks the dichlorocarbene. The resulting intermediate is hydrolyzed to yield the final salicylaldehyde derivative.[5]

Figure 3: Mechanism of the Reimer-Tiemann formylation of 2-isopropyl-4-methylphenol.

Protocol for the Reimer-Tiemann Formylation

This protocol is adapted for the specific substrate, 2-isopropyl-4-methylphenol.

Materials:

-

2-Isopropyl-4-methylphenol

-

Chloroform (CHCl3)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl, dilute)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-isopropyl-4-methylphenol (1.0 eq) in ethanol in a round-bottom flask.

-

Add a concentrated aqueous solution of sodium hydroxide (4.0-5.0 eq) to the flask and stir to form the sodium phenoxide.

-

Heat the mixture to 60-70 °C.

-

Add chloroform (1.5-2.0 eq) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 2-3 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

Extract the product with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 50-60%

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Catalyst/Solvent | Temperature | Time | Typical Yield |

| 1 | Ortho-Isopropylation | p-Cresol, Isopropanol | Zeolite / Toluene | 110-130 °C | 4-6 h | 75-85% |

| 2 | Reimer-Tiemann Formylation | 2-Isopropyl-4-methylphenol, Chloroform, NaOH | Ethanol/Water | 60-70 °C | 3-4 h | 50-60% |

Characterization of the Final Product

The identity and purity of the synthesized 4-Hydroxy-3-isopropylbenzaldehyde can be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals for the aldehydic proton (~9.8 ppm), aromatic protons, isopropyl group protons, and the hydroxyl proton.

-

¹³C NMR: Expected signals for the carbonyl carbon (~191 ppm), aromatic carbons, and the isopropyl group carbons.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C10H12O2, MW: 164.20 g/mol ).

-

IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (broad, ~3300 cm⁻¹), the aldehydic C-H stretch (~2850 and ~2750 cm⁻¹), and the carbonyl group (~1680 cm⁻¹).

Conclusion

The two-step synthesis of 4-Hydroxy-3-isopropylbenzaldehyde from p-cresol presented herein provides a reliable and efficient route to this valuable compound. The ortho-selective Friedel-Crafts isopropylation followed by the Reimer-Tiemann formylation are well-established reactions that, with careful control of the reaction parameters, can afford the desired product in good overall yield. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers to successfully replicate and adapt this synthesis for their specific research and development needs.

References

- Sato, H., et al. (2005).

- Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.

-

Wikipedia. (2024). Friedel–Crafts reaction. [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]

-

Request PDF. (n.d.). Alkylation of phenol with isopropanol over SAPO-11 zeolites. [Link]

-

Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]

-

Khan Academy. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

Introduction: The Significance of the 4-Hydroxy-3-isopropylbenzaldehyde Scaffold

An In-Depth Guide to the Synthesis of 4-Hydroxy-3-isopropylbenzaldehyde and Its Derivatives

4-Hydroxy-3-isopropylbenzaldehyde is a valuable aromatic aldehyde that serves as a critical building block in the synthesis of a wide range of biologically active molecules and fine chemicals. Its structure, featuring a hydroxyl, an isopropyl, and a formyl group on a benzene ring, provides multiple reactive sites for chemical modification. This scaffold is integral to the development of novel pharmaceutical agents, agrochemicals, and specialty polymers. The strategic placement of the isopropyl group ortho to the hydroxyl and meta to the aldehyde influences the molecule's steric and electronic properties, making it a unique precursor for targeted synthesis. This guide provides a detailed exploration of established and effective methods for the preparation of 4-Hydroxy-3-isopropylbenzaldehyde, offering insights into the underlying mechanisms and practical protocols for researchers in organic synthesis and drug development.

Strategic Approaches to Synthesis: An Overview

The preparation of 4-Hydroxy-3-isopropylbenzaldehyde primarily revolves around the introduction of a formyl group (-CHO) onto the 2-isopropylphenol backbone. The key challenge lies in achieving regioselectivity, directing the formylation to the position para to the strongly activating hydroxyl group. Several classical and modern synthetic methods can be employed, each with distinct advantages and limitations. The principal strategies include:

-

Direct Electrophilic Formylation of 2-Isopropylphenol: This is the most direct approach, utilizing classic named reactions that introduce a formyl group onto an activated aromatic ring.

-

Oxidation of 4-Hydroxy-3-isopropylbenzyl Alcohol: A two-step method that involves the preparation of the corresponding benzyl alcohol followed by its selective oxidation to the aldehyde.

This document will detail the theoretical principles and provide step-by-step protocols for the most reliable of these methods.

Method 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone of phenol chemistry, enabling the ortho-formylation of phenols.[1][2] It is particularly suited for synthesizing o-hydroxybenzaldehydes from the corresponding phenols.[1]

Principle and Mechanistic Insight

The reaction proceeds by treating a phenol with chloroform (CHCl₃) in the presence of a strong base, typically sodium or potassium hydroxide.[3] The core of the mechanism involves the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂), from the reaction of chloroform with the base.[3][4] The strongly nucleophilic phenoxide ion, formed by the deprotonation of the phenol, then attacks the dichlorocarbene.[3] The resulting intermediate undergoes hydrolysis to yield the final ortho-hydroxybenzaldehyde. While the primary product is the ortho-isomer, a smaller amount of the para-isomer is often formed as a byproduct.[2]

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Protocol: Reimer-Tiemann Formylation of 2-Isopropylphenol

Materials:

-

2-Isopropylphenol (1.0 eq)

-

Sodium hydroxide (4.0 eq)

-

Chloroform (1.5 eq)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in deionized water.

-

Add 2-isopropylphenol to the flask and stir the mixture until the phenol has completely dissolved.

-

Heat the solution to 60-65°C in a water bath.

-

Add chloroform dropwise from the dropping funnel over a period of 1 hour while maintaining vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.[3]

-

After the addition is complete, continue to stir the mixture at 60-65°C for an additional 2-3 hours. The color of the mixture will typically darken.

-

Cool the reaction mixture to room temperature. Most of the excess chloroform can be removed by distillation.

-

Acidify the remaining aqueous solution by carefully adding concentrated hydrochloric acid until the solution is strongly acidic (pH ~2). This should be done in a fume hood.

-

The product, 4-Hydroxy-3-isopropylbenzaldehyde, will often precipitate as an oily or solid product.

-

Extract the mixture three times with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Method 2: The Duff Reaction

The Duff reaction is another effective method for the formylation of phenols, particularly for achieving ortho-selectivity. It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[5][6]

Principle and Mechanistic Insight

In the Duff reaction, the phenol reacts with HMTA in the presence of an acid, such as glyceroboric acid or acetic acid.[5] HMTA serves as a source of an electrophilic iminium ion species upon reaction with the acid. The phenol then undergoes electrophilic aromatic substitution, typically at the ortho position, to form an intermediate which, upon acidic hydrolysis, yields the o-hydroxybenzaldehyde.[5] A key advantage of the Duff reaction over the Reimer-Tiemann method is that it often provides better yields and avoids the use of halogenated solvents.[5]

Caption: General workflow for the Duff Reaction.

Experimental Protocol: Duff Reaction with 2-Isopropylphenol

Materials:

-

2-Isopropylphenol (1.0 eq)

-

Hexamethylenetetramine (HMTA) (1.5 eq)

-

Glacial acetic acid

-

Sulfuric acid (50% aqueous solution)

-

Deionized water

Procedure:

-

In a round-bottom flask, add 2-isopropylphenol and hexamethylenetetramine to glacial acetic acid.

-

Heat the mixture under reflux for 4-6 hours. The solution will typically turn a deep red or brown color.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully add a 50% aqueous solution of sulfuric acid to hydrolyze the intermediate. This step is exothermic and should be performed with caution in a fume hood.

-

After the addition of acid, heat the mixture again under reflux for 1-2 hours to ensure complete hydrolysis.

-

Cool the mixture. The product can be isolated by steam distillation directly from the reaction flask or by extraction.[5]

-

For extraction, dilute the cooled mixture with a large volume of water and extract several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acetic acid.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude product should be purified by column chromatography on silica gel.

Method 3: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds, including phenols.[7][8] It utilizes a "Vilsmeier reagent," which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8][9]

Principle and Mechanistic Insight

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃.[8][10] This iminium ion is a relatively weak electrophile but is potent enough to react with highly activated aromatic rings like phenols.[7] The phenol attacks the Vilsmeier reagent, leading to an intermediate that, upon aqueous workup and hydrolysis, yields the desired aldehyde.[9] The reaction is often regioselective, favoring substitution at the para position to the hydroxyl group, which is ideal for the synthesis of 4-Hydroxy-3-isopropylbenzaldehyde.[7]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Isopropylphenol

Materials:

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

2-Isopropylphenol (1.0 eq)

-

Sodium acetate

-

Deionized water

-

Ethyl acetate

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF in an ice-salt bath to 0°C.

-

Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C during the addition. The Vilsmeier reagent will form as a solid or thick slurry.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes.

-

Add a solution of 2-isopropylphenol in a small amount of DMF to the Vilsmeier reagent.

-

Heat the reaction mixture to 50-60°C and maintain it at this temperature for 4-8 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Hydrolyze the intermediate by adding a saturated aqueous solution of sodium acetate and stirring for 30 minutes.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Method 4: Oxidation of 4-Hydroxy-3-isopropylbenzyl Alcohol

This strategy involves the selective oxidation of a pre-synthesized benzyl alcohol precursor. This can be advantageous when direct formylation methods give poor yields or complex product mixtures.

Principle and Mechanistic Insight

The key to this method is the use of a mild oxidizing agent that can convert a primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid.[11] The phenolic hydroxyl group must also be compatible with the chosen oxidant. Reagents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or activated peroxymonosulfate are often effective for this transformation.[11] The synthesis of the starting material, 4-hydroxy-3-isopropylbenzyl alcohol, can be achieved through various routes, such as the reduction of a corresponding benzoic acid derivative or via a Grignard reaction.

Caption: Workflow for the oxidation of a benzyl alcohol.

Experimental Protocol: Oxidation using Manganese Dioxide (MnO₂)

Materials:

-

4-Hydroxy-3-isopropylbenzyl alcohol (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)

-

Dichloromethane (DCM) or Chloroform

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-3-isopropylbenzyl alcohol in a suitable solvent like dichloromethane.

-

Add activated manganese dioxide to the solution. A significant excess is typically required for efficient oxidation.

-

Stir the resulting black suspension vigorously at room temperature.

-